1-(4-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorinated chromeno-pyrrole core, and a propan-2-yloxy side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the bromophenyl and chlorinated groups. The final step involves the attachment of the propan-2-yloxy side chain. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography are employed to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and chlorinated sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 7-chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness: The uniqueness of 1-(4-BROMOPHENYL)-7-CHLORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21BrClNO4 |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-chloro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21BrClNO4/c1-13(2)29-11-3-10-26-20(14-4-6-15(24)7-5-14)19-21(27)17-12-16(25)8-9-18(17)30-22(19)23(26)28/h4-9,12-13,20H,3,10-11H2,1-2H3 |
InChI Key |
VTBWEPDEWNLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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